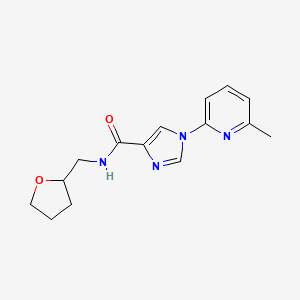
1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(6-methyl-2-pyridinyl)-N-(tetrahydro-2-furanylmethyl)-1H-imidazole-4-carboxamide, commonly referred to as a pyridine-imidazole compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a pyridine ring and an imidazole moiety, contributing to its biological activity.
- Chemical Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- CAS Number : 477871-87-7
- Purity : >90% .
The biological activity of this compound primarily revolves around its ability to inhibit specific kinases involved in various signaling pathways. Research indicates that it may act as a selective inhibitor of the TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression and fibrosis .
Inhibitory Effects on Kinases
- ALK5 Inhibition : The compound has demonstrated potent inhibitory effects on ALK5 with an IC50 value of approximately 0.013 μM, suggesting high efficacy in blocking this pathway .
- Selectivity : Selectivity profiling shows that it selectively inhibits ALK5 over other kinases, making it a promising candidate for targeted cancer therapies .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics:
- Oral Bioavailability : Approximately 51%
- Maximum Plasma Concentration (Cmax) : 1620 ng/mL
- Area Under Curve (AUC) : 1426 ng × h/mL .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in various contexts:
- Cancer Therapy :
- Fibrosis Treatment :
-
Comparative Analysis with Other Compounds :
- A comparative analysis with other known ALK5 inhibitors showed that this compound not only has lower IC50 values but also improved selectivity profiles, which could minimize side effects associated with less selective inhibitors.
Data Table: Summary of Biological Activity
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-4-2-6-14(18-11)19-9-13(17-10-19)15(20)16-8-12-5-3-7-21-12/h2,4,6,9-10,12H,3,5,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKZPLNCVAHHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














